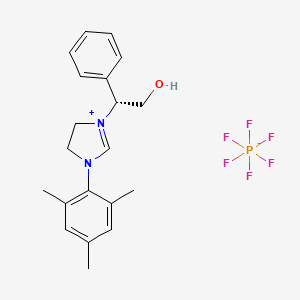
(R)-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the mesityl group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the hydroxy-phenylethyl group: This can be done through a nucleophilic substitution reaction.
Formation of the hexafluorophosphate salt: This is usually achieved by reacting the imidazolium compound with hexafluorophosphoric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imidazolium ring can undergo reduction to form a dihydroimidazole.
Substitution: The phenylethyl group can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the imidazolium ring would yield a dihydroimidazole.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology
In biological research, it may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Potential medical applications include its use as a drug candidate for targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) exerts its effects would depend on its specific application. For example, as a catalyst, it may facilitate reactions by stabilizing transition states. As a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium chloride
- ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium bromide
Uniqueness
The hexafluorophosphate(V) salt of this compound may offer unique properties such as increased stability or solubility compared to other similar compounds. This could make it more suitable for certain applications, such as in catalysis or as a pharmaceutical intermediate.
Propiedades
Fórmula molecular |
C20H25F6N2OP |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
(2R)-2-phenyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;hexafluorophosphate |
InChI |
InChI=1S/C20H25N2O.F6P/c1-15-11-16(2)20(17(3)12-15)22-10-9-21(14-22)19(13-23)18-7-5-4-6-8-18;1-7(2,3,4,5)6/h4-8,11-12,14,19,23H,9-10,13H2,1-3H3;/q+1;-1/t19-;/m0./s1 |
Clave InChI |
KVZDNTKXFFQTRF-FYZYNONXSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H](CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
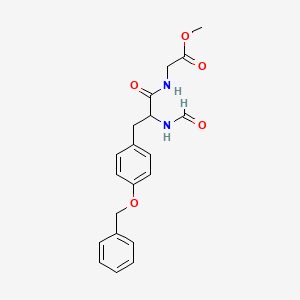
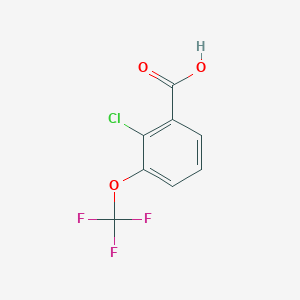
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
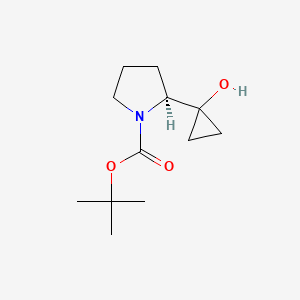
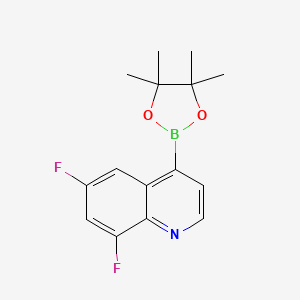
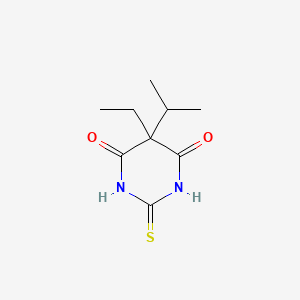


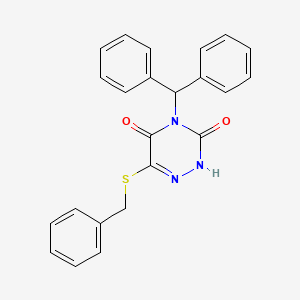

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

